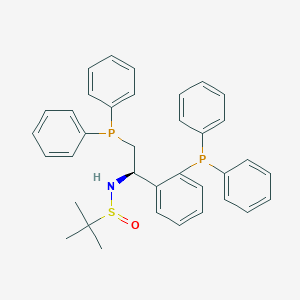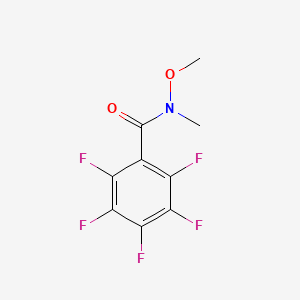
2,3,4,5,6-pentafluoro-N-methoxy-N-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4,5,6-Pentafluoro-N-methoxy-N-methylbenzamide is a fluorinated benzamide derivative. The presence of multiple fluorine atoms in its structure imparts unique chemical properties, making it a compound of interest in various scientific fields. This compound is known for its stability and reactivity, which are influenced by the electron-withdrawing effects of the fluorine atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5,6-pentafluoro-N-methoxy-N-methylbenzamide typically involves the following steps:
Preparation of Pentafluorobenzoyl Chloride: This is achieved by reacting pentafluorobenzoic acid with thionyl chloride (SOCl₂) under reflux conditions.
Formation of N-Methoxy-N-methylbenzamide: The pentafluorobenzoyl chloride is then reacted with N-methoxy-N-methylamine in the presence of a base such as triethylamine (TEA) to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2,3,4,5,6-Pentafluoro-N-methoxy-N-methylbenzamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH₃) or potassium thiolate (KSR) in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products
Substitution: Formation of substituted benzamides.
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Applications De Recherche Scientifique
2,3,4,5,6-Pentafluoro-N-methoxy-N-methylbenzamide has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2,3,4,5,6-pentafluoro-N-methoxy-N-methylbenzamide involves its interaction with molecular targets through hydrogen bonding, van der Waals forces, and electrostatic interactions. The electron-withdrawing fluorine atoms enhance the compound’s ability to form strong interactions with target molecules, thereby influencing their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3,4,5,6-Pentafluoroanisole: Similar in structure but lacks the amide functionality.
2,3,4,5,6-Pentafluoroaniline: Contains an amino group instead of the methoxy and methyl groups.
2,3,4,5,6-Pentafluorobenzonitrile: Contains a nitrile group instead of the amide functionality.
Uniqueness
2,3,4,5,6-Pentafluoro-N-methoxy-N-methylbenzamide is unique due to the presence of both methoxy and methyl groups attached to the amide nitrogen. This structural feature imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound in various research and industrial applications .
Propriétés
Formule moléculaire |
C9H6F5NO2 |
|---|---|
Poids moléculaire |
255.14 g/mol |
Nom IUPAC |
2,3,4,5,6-pentafluoro-N-methoxy-N-methylbenzamide |
InChI |
InChI=1S/C9H6F5NO2/c1-15(17-2)9(16)3-4(10)6(12)8(14)7(13)5(3)11/h1-2H3 |
Clé InChI |
FIBYHOOTXADWKT-UHFFFAOYSA-N |
SMILES canonique |
CN(C(=O)C1=C(C(=C(C(=C1F)F)F)F)F)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


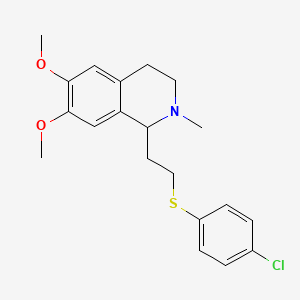
![15-N,15-N,25-N,25-N,12,18,22,28-octakis-phenyl-12,18,22,28-tetraza-1,5-diboranonacyclo[21.11.1.15,13.02,21.04,19.06,11.027,35.029,34.017,36]hexatriaconta-2(21),3,6,8,10,13(36),14,16,19,23,25,27(35),29,31,33-pentadecaene-15,25-diamine](/img/structure/B12819647.png)
![methyl (4R)-4-[(3R,5R,6S,8S,9S,10R,13R,14S,17R)-3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B12819652.png)

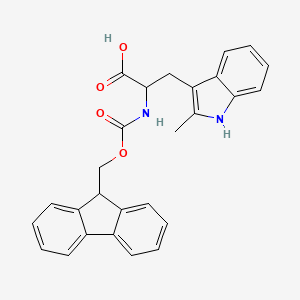
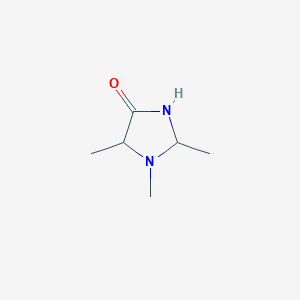
![4,4',4'',4'''-(21H,23H-Porphine-5,10,15,20-tetrayl)tetrakis[N,N-diphenylbenzenamine]](/img/structure/B12819683.png)
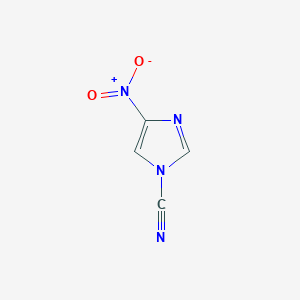

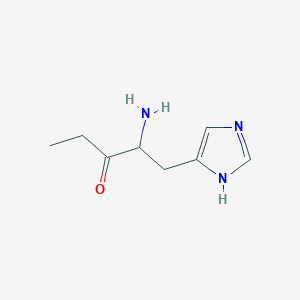
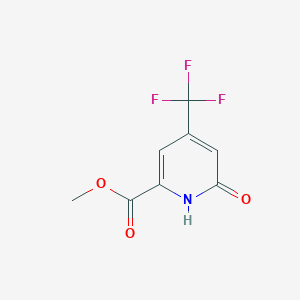
![1-(3-Bromophenyl)-1h-pyrazolo[3,4-b]pyridine-3-carboxamide](/img/structure/B12819719.png)
